

# A Comprehensive Technical Guide on the Physicochemical Properties of Iron(III) Phosphate Dihydrate

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## Compound of Interest

Compound Name: *Iron(III) phosphate dihydrate*

Cat. No.: *B076368*

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## Introduction

**Iron(III) phosphate dihydrate** ( $\text{FePO}_4 \cdot 2\text{H}_2\text{O}$ ), also known as ferric phosphate dihydrate, is an inorganic compound that has garnered significant attention in various scientific and industrial fields. Its applications range from being a key component in lithium-ion battery cathodes to a catalyst in organic synthesis and a molluscicide in organic farming.<sup>[1][2][3]</sup> For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is crucial for leveraging its potential in novel applications and ensuring process optimization. This technical guide provides an in-depth overview of the core physicochemical properties of **Iron(III) phosphate dihydrate**, complete with quantitative data, detailed experimental protocols, and logical workflow diagrams.

## Section 1: General Physicochemical Properties

**Iron(III) phosphate dihydrate** is typically a yellowish-brown or off-white solid.<sup>[1][4]</sup> It is comprised of an iron atom in the +3 oxidation state, a phosphate anion, and two molecules of water of hydration.<sup>[5]</sup> A summary of its fundamental properties is presented in Table 1.

Table 1: General Physicochemical Properties of **Iron(III) Phosphate Dihydrate**

Property	Value	References
Chemical Formula	FePO <sub>4</sub> ·2H <sub>2</sub> O	[2]
Molecular Weight	186.85 g/mol	[2][3][5]
CAS Number	13463-10-0	[1][2][5]
Appearance	Yellow-brown solid, off-white powder, or crystals	[1][2][4]
Density	2.87 g/cm <sup>3</sup> (at 20 °C)	[1]
Melting Point	Decomposes at 250 °C	[1]

## Section 2: Solubility Profile

The solubility of **Iron(III) phosphate dihydrate** is a critical parameter, particularly in applications involving aqueous media. It is generally considered to be sparingly soluble or practically insoluble in water at room temperature. However, its solubility increases significantly at higher temperatures.[1] The compound is soluble in mineral acids.[6] The low solubility in water is quantified by its solubility product constant (K<sub>sp</sub>), which, for the anhydrous form, is very low, indicating minimal dissociation into its constituent ions in solution.

Table 2: Solubility of **Iron(III) Phosphate Dihydrate**

Solvent	Temperature	Solubility	References
Water	100 °C	0.642 g/100 mL	[1]
Property	Value	References	
Solubility Product (K <sub>sp</sub> )	9.91 × 10 <sup>-16</sup> (for anhydrous FePO <sub>4</sub> )	[1][7]	

## Section 3: Crystal Structure and Polymorphism

**Iron(III) phosphate dihydrate** is known to exist in at least two polymorphic forms, which are different crystalline structures of the same compound.[1] In these dihydrate structures, the Iron(III) ion is octahedrally coordinated, with two water molecules occupying mutually cis

positions in the coordination sphere.[1] Different synthesis conditions can lead to the formation of distinct polymorphs, including orthorhombic and monoclinic crystal systems.[8]

One notable orthorhombic form, strengite, and a monoclinic form, metastrengite II, have been well-characterized. The specific arrangement of atoms and the unit cell dimensions are crucial for understanding the material's properties and performance, especially in applications like battery materials.

## Section 4: Thermal Properties and Decomposition

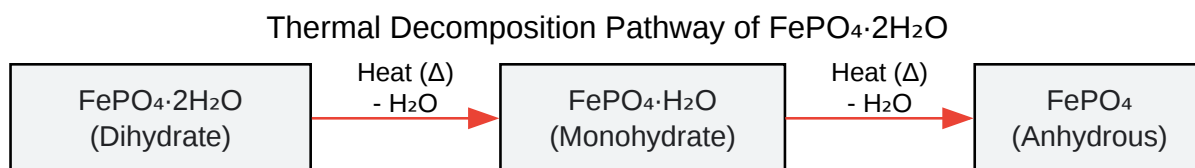
The thermal stability of **Iron(III) phosphate dihydrate** is a key consideration for its use in high-temperature applications. The compound undergoes a multi-step thermal decomposition process upon heating, which primarily involves the loss of its two water molecules of hydration. [9][10] This dehydration process can be investigated using techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

The decomposition typically occurs in two distinct steps, corresponding to the sequential removal of the water molecules.[10] Kinetic analysis of this process reveals that it is complex and can be modeled to determine parameters such as the activation energy, which quantifies the energy barrier for the dehydration reactions.[9]

Table 3: Thermal Decomposition Data for **Iron(III) Phosphate Dihydrate**

Parameter	Value	References
Decomposition Temperature	Starts at ~250 °C	[1]
Process	Multi-step dehydration	[9]
Activation Energy (Process 1)	93.05 ± 3.80 kJ/mol	[9]
Activation Energy (Process 2)	73.41 ± 3.14 kJ/mol	[9]

The diagram below illustrates the general pathway of thermal decomposition.



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Diagram 1: Thermal Decomposition Pathway of  $\text{FePO}_4 \cdot 2\text{H}_2\text{O}$

## Section 5: Thermochemical Data

The thermodynamic properties of **Iron(III) phosphate dihydrate** provide insight into its stability and energy content. These values are essential for chemical engineering calculations and for understanding the energetics of reactions involving this compound.

Table 4: Thermochemical Properties of **Iron(III) Phosphate Dihydrate**

Property	Value	References
Standard Molar Enthalpy of Formation ( $\Delta_f H^\ominus_{298}$ )	-1888 kJ/mol	[1]
Standard Molar Entropy ( $S^\ominus_{298}$ )	171.3 J/mol·K	[1]
Heat Capacity (C)	180.5 J/mol·K	[1]

## Section 6: Experimental Protocols

Accurate characterization of the physicochemical properties of **Iron(III) phosphate dihydrate** relies on standardized experimental procedures. Below are detailed methodologies for key analytical techniques.

### Determination of Aqueous Solubility (Shake-Flask Method)

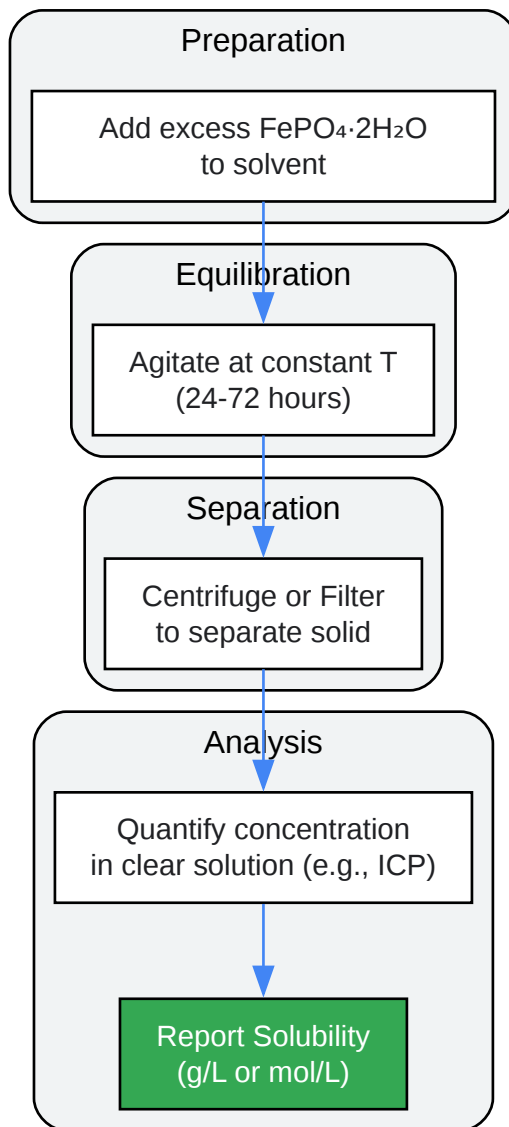
The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[11][12]

Objective: To determine the saturation solubility of **Iron(III) phosphate dihydrate** in an aqueous medium at a controlled temperature.

Methodology:

- Preparation: Add an excess amount of finely powdered **Iron(III) phosphate dihydrate** to a flask containing a known volume of purified water or a specific buffer solution. The excess solid ensures that equilibrium with a saturated solution is achieved.
- Equilibration: Seal the flask and place it in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[\[11\]](#)[\[13\]](#)
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated aqueous phase from the solid material via centrifugation or filtration using a fine-pored filter that does not adsorb the solute.
- Analysis: Accurately determine the concentration of dissolved Iron(III) phosphate in the clear supernatant or filtrate. This can be achieved using a suitable analytical technique, such as Inductively Coupled Plasma (ICP) for iron quantification or UV-Vis spectrophotometry if a suitable chromophore is present or can be formed.
- Calculation: The solubility is expressed as the mass or molar concentration of the compound in the saturated solution (e.g., in g/L or mol/L).

## Workflow for Shake-Flask Solubility Determination



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Diagram 2: Workflow for Shake-Flask Solubility Determination

## Characterization by X-ray Powder Diffraction (XRPD)

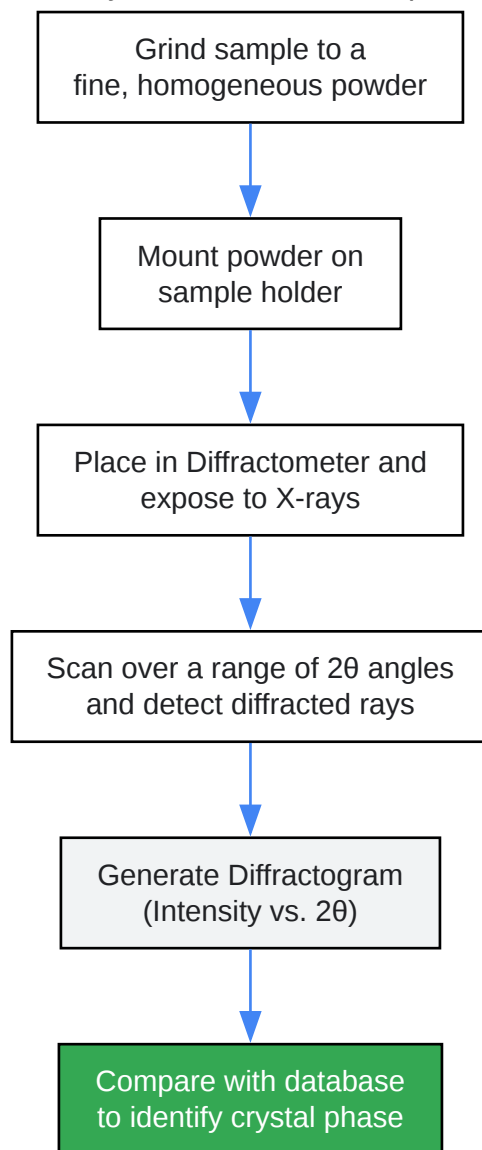
XRPD is a primary technique for identifying the crystalline phases and determining the crystal structure of a material.

Objective: To identify the crystalline form (polymorph) and determine the structural parameters of an **Iron(III) phosphate dihydrate** sample.

### Methodology:

- **Sample Preparation:** Finely grind the **Iron(III) phosphate dihydrate** sample into a homogeneous powder using a mortar and pestle. This ensures that the crystallites are randomly oriented.
- **Mounting:** Mount the powdered sample onto a sample holder. The surface of the powder should be flat and level with the holder's surface.
- **Data Acquisition:** Place the sample holder in the X-ray diffractometer. Generate monochromatic X-rays (commonly Cu K $\alpha$  radiation) and direct them onto the sample.
- **Scanning:** Scan the sample over a range of  $2\theta$  angles (the angle between the incident and diffracted X-ray beams). The detector moves to collect the intensity of the diffracted X-rays at each angle.
- **Data Analysis:** The output is a diffractogram, which is a plot of diffraction intensity versus the  $2\theta$  angle. The positions ( $2\theta$  values) and intensities of the diffraction peaks are characteristic of the material's crystal structure.
- **Phase Identification:** Compare the experimental diffractogram to standard patterns from a database (e.g., the JCPDS-ICDD database) to identify the specific polymorph of  $\text{FePO}_4 \cdot 2\text{H}_2\text{O}$ .

## Workflow for X-ray Powder Diffraction (XRPD) Analysis



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Diagram 3: Workflow for X-ray Powder Diffraction (XRPD) Analysis

## Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference. These are often performed simultaneously.

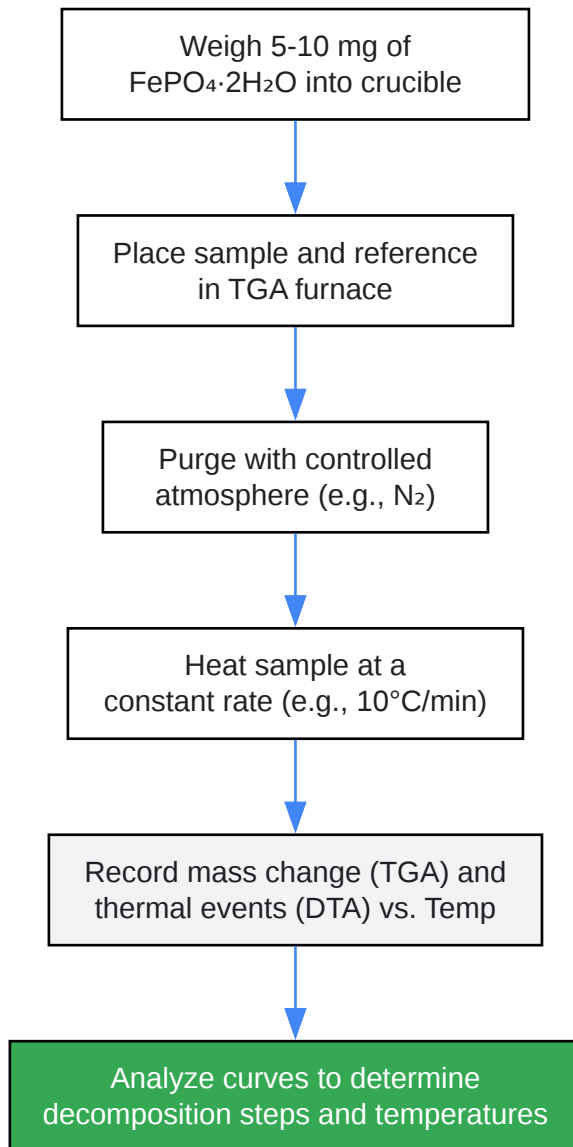
Objective: To determine the thermal stability and decomposition pathway of **Iron(III) phosphate dihydrate**.



#### Methodology:

- **Sample Preparation:** Accurately weigh a small amount (typically 5-10 mg) of the **Iron(III) phosphate dihydrate** sample into a TGA crucible (e.g., alumina or platinum).[\[10\]](#)
- **Instrument Setup:** Place the sample crucible and an empty reference crucible into the TGA furnace.
- **Atmosphere Control:** Purge the furnace with a controlled atmosphere (e.g., inert gas like nitrogen or an oxidative gas like air) at a constant flow rate (e.g., 20-50 mL/min) to create a stable environment.[\[10\]](#)[\[14\]](#)
- **Thermal Program:** Heat the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).[\[10\]](#)
- **Data Collection:** Continuously record the sample's mass (TGA curve) and the temperature difference (DTA curve) as a function of the furnace temperature.
- **Data Interpretation:** Analyze the TGA curve for mass loss steps, which indicate dehydration or decomposition events. The temperature ranges and percentage mass loss for each step provide quantitative information about the process. The DTA curve shows endothermic (heat absorbing, e.g., dehydration) or exothermic (heat releasing, e.g., crystallization) events.

## Workflow for Thermogravimetric Analysis (TGA/DTA)



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